molecular formula C9H20N2 B14905616 (S)-3-(2-Methylpiperidin-1-yl)propan-1-amine

(S)-3-(2-Methylpiperidin-1-yl)propan-1-amine

Cat. No.: B14905616
M. Wt: 156.27 g/mol
InChI Key: YYAYTNPNFKPFNG-VIFPVBQESA-N
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Description

(S)-3-(2-Methylpiperidin-1-yl)propan-1-amine is a chiral amine compound with a piperidine ring substituted at the 2-position with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(2-Methylpiperidin-1-yl)propan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2-methylpiperidine.

    Alkylation: The 2-methylpiperidine is then alkylated with a suitable alkylating agent, such as 3-chloropropan-1-amine, under basic conditions to form the desired product.

    Purification: The final product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(2-Methylpiperidin-1-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted piperidine compounds.

Scientific Research Applications

(S)-3-(2-Methylpiperidin-1-yl)propan-1-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly in the development of drugs targeting the central nervous system.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is utilized in studies investigating the structure-activity relationships of piperidine derivatives.

    Industrial Applications: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-3-(2-Methylpiperidin-1-yl)propan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-(2-Ethylpiperidin-1-yl)propan-1-amine
  • (S)-3-(2-Propylpiperidin-1-yl)propan-1-amine
  • (S)-3-(2-Butylpiperidin-1-yl)propan-1-amine

Uniqueness

(S)-3-(2-Methylpiperidin-1-yl)propan-1-amine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H20N2

Molecular Weight

156.27 g/mol

IUPAC Name

3-[(2S)-2-methylpiperidin-1-yl]propan-1-amine

InChI

InChI=1S/C9H20N2/c1-9-5-2-3-7-11(9)8-4-6-10/h9H,2-8,10H2,1H3/t9-/m0/s1

InChI Key

YYAYTNPNFKPFNG-VIFPVBQESA-N

Isomeric SMILES

C[C@H]1CCCCN1CCCN

Canonical SMILES

CC1CCCCN1CCCN

Origin of Product

United States

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